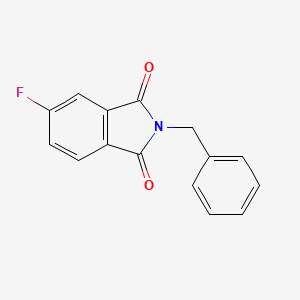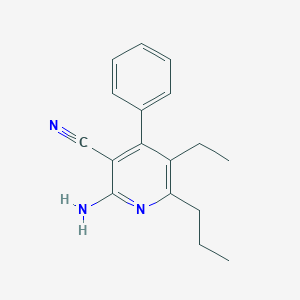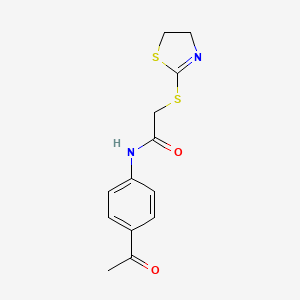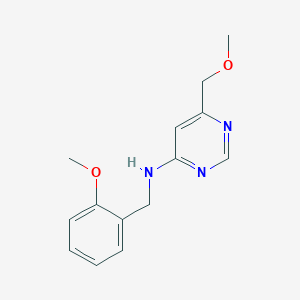
4-bromo-2,6-dimethylphenyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
4-Bromo-2,6-dimethylphenyl pivalate's synthesis involves phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of chain initiators like 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol, leading to poly(2,6-dimethyl-1,4-phenylene oxide) with well-defined molecular weights. This process is instrumental in controlling the polymer's molecular weight through the reactivities of the involved compounds and initiators (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of derivatives and intermediates related to 4-bromo-2,6-dimethylphenyl pivalate has been determined through methods like single-crystal X-ray diffraction. These analyses reveal significant contributions of dipolar resonance structures to the electron distribution in molecules, indicating complex molecular interactions and the arrangement of molecules in the crystal (Voss, Buddensiek, & Adiwidjaja, 2019).
Chemical Reactions and Properties
Palladium-catalyzed arylation using pivalic acid as a proton shuttle showcases the compound's role in facilitating high-yielding direct metalation-arylation reactions of unactivated arenes. This exemplifies the compound's chemical reactivity and its potential as a catalyst in organic synthesis (Lafrance & Fagnou, 2006).
Physical Properties Analysis
The physical properties, including molecular weight and structural units, are crucial for understanding the compound's behavior in polymerization and other chemical reactions. The phase transfer catalyzed polymerization technique provides a method to produce polymers with specific end-groups and molecular weights, which are essential for their subsequent applications (Percec & Wang, 1990).
Chemical Properties Analysis
4-Bromo-2,6-dimethylphenyl pivalate's chemical properties, such as its reactivity in phase transfer catalyzed polymerization and its role in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), highlight its importance in material science and organic chemistry. Its involvement in creating polymers with defined molecular weights and structural units underscores its versatility and utility in chemical synthesis (Wang & Percec, 1991).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)16-12(15)13(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYBJXWSITLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C(C)(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl pivalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)

acetic acid](/img/structure/B5637122.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)
![1-{[(4-methylphenyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5637134.png)


![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)


![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)